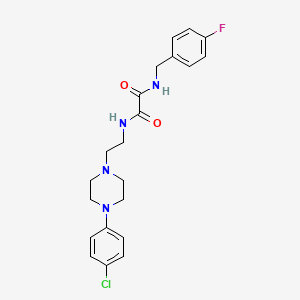

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The molecule also contains chlorophenyl and fluorobenzyl groups, which are common in many biologically active compounds .

Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple functional groups. The piperazine ring, chlorophenyl group, and fluorobenzyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

Radiochemical Synthesis Applications :

- A study by Kiesewetter and Costa (1993) detailed the radiochemical synthesis of a related sigma receptor ligand, N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine. This compound was synthesized through fluoride displacement, yielding high radiochemical and chemical purity, indicating potential applications in receptor imaging and neuropharmacology (Kiesewetter & Costa, 1993).

Pharmacological Activity Studies :

- Research by Youssef et al. (2011) focused on synthesizing novel carbamoylpyridine and carbamoylpiperidine analogues for evaluating their platelet aggregation inhibitory activity. The study found that certain piperazine derivatives exhibited significant antiplatelet aggregating properties, highlighting potential therapeutic applications (Youssef et al., 2011).

Binding Profile and Affinity Studies :

- A study by Perrone et al. (2000) investigated the structure-affinity relationship of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand. Modifications to its structure affected receptor affinity, indicating its potential for studying dopamine-related disorders (Perrone et al., 2000).

Ligand Synthesis for Imaging Purposes :

- Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with radiolabeling capabilities for imaging purposes. This study showcases the utility of such compounds in developing imaging agents for biological and medical applications (Mäding et al., 2006).

Analgesic Activity Research :

- A compound closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, HYP-1, was investigated by Kam et al. (2012) for its potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This study demonstrates the potential application of such compounds in pain management (Kam et al., 2012).

Structural Characterization and Biological Evaluation :

- Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, focusing on its crystal structure and evaluating its antibacterial and anthelmintic activity. This research underscores the diverse biological applications of piperazine derivatives (Sanjeevarayappa et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been known to target poly (adp-ribose) polymerase in human breast cancer cells .

Mode of Action

It can be inferred from related studies that such compounds may inhibit the catalytical activity of their target, enhance cleavage of the target, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .

Biochemical Pathways

Based on the known targets, it can be inferred that the compound may affect pathways related to cell viability in human-estrogen-receptor-positive breast cancer cells .

Result of Action

Similar compounds have been shown to exhibit moderate to significant efficacy against human breast cancer cells .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c22-17-3-7-19(8-4-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-1-5-18(23)6-2-16/h1-8H,9-15H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPGNDEVVHYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)

![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)

![cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2749705.png)